12-O-Tiglylphorbol-13-isobutyrate
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Overview
Description
12-O-Tiglylphorbol-13-isobutyrate is a phorbol diester constituent found in the seed oil of Croton tiglium L. This compound is known for its significant biological activities, including cytotoxic and anti-inflammatory properties .
Preparation Methods
The preparation of 12-O-Tiglylphorbol-13-isobutyrate involves complex organic synthesis techniques. One common method is through the modification and reaction of phorbol esters, utilizing appropriate reagents and catalysts to achieve esterification . The industrial production of this compound typically involves extraction from Croton tiglium L. seed oil followed by purification processes such as two-dimensional thin-layer chromatography (TLC) and reversed-phase overpressure layer chromatography (RP-OPLC) .
Chemical Reactions Analysis
12-O-Tiglylphorbol-13-isobutyrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Scientific Research Applications
12-O-Tiglylphorbol-13-isobutyrate has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound for studying the properties and reactions of phorbol esters.
Biology: The compound is utilized in research on cell signaling pathways and the biological effects of phorbol esters.
Mechanism of Action
The mechanism of action of 12-O-Tiglylphorbol-13-isobutyrate involves its interaction with protein kinase C (PKC), a family of enzymes that play a crucial role in cell signaling. By activating PKC, the compound can influence various cellular processes, including proliferation, differentiation, and apoptosis . This activation leads to the modulation of downstream signaling pathways, contributing to its biological effects .
Comparison with Similar Compounds
12-O-Tiglylphorbol-13-isobutyrate is unique among phorbol esters due to its specific ester functionalities. Similar compounds include:
- 12-O-Tiglylphorbol-13-acetate
- 12-O-(2-methyl)butyrylphorbol-13-isobutyrate
- 12-O-(2-methyl)butyrylphorbol-13-acetate These compounds share structural similarities but differ in their ester groups, which can influence their biological activities and applications .
Properties
Molecular Formula |
C29H40O8 |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
[1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-13-(2-methylpropanoyloxy)-5-oxo-14-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C29H40O8/c1-9-15(4)25(33)36-23-17(6)28(35)19(21-26(7,8)29(21,23)37-24(32)14(2)3)11-18(13-30)12-27(34)20(28)10-16(5)22(27)31/h9-11,14,17,19-21,23,30,34-35H,12-13H2,1-8H3/b15-9+ |
InChI Key |
MVWXLRYZCZSBKW-OQLLNIDSSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C(C)C)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C2(C(C=C(CC3(C2C=C(C3=O)C)O)CO)C4C1(C4(C)C)OC(=O)C(C)C)O)C |
Origin of Product |
United States |
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